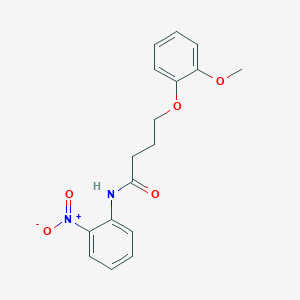![molecular formula C17H18N2 B254831 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine](/img/structure/B254831.png)
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. This compound has a unique chemical structure that allows it to selectively target and inhibit key enzymes involved in the growth and survival of cancer cells.
Mecanismo De Acción
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine works by selectively inhibiting key enzymes involved in the B-cell receptor (BCR) signaling pathway, which is critical for the growth and survival of cancer cells. By blocking this pathway, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been shown to have minimal toxicity and side effects in preclinical studies, indicating its potential as a safe and effective treatment for B-cell malignancies. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been found to have synergistic effects when combined with other anti-cancer drugs, further enhancing its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is its high selectivity for BCR signaling enzymes, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the specific cancer type and genetic mutations present in the tumor cells. Additionally, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine may require further optimization and testing before it can be used in clinical trials.
Direcciones Futuras
There are several potential future directions for 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine research, including:
1. Clinical trials to evaluate the safety and efficacy of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine in humans with B-cell malignancies.
2. Further optimization of the compound to improve its potency and selectivity.
3. Combination studies with other anti-cancer drugs to enhance its therapeutic effects.
4. Development of biomarkers to predict response to 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine treatment.
5. Investigation of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine's potential for use in other cancer types and diseases.
In conclusion, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine is a promising small molecule inhibitor with potential as a safe and effective treatment for B-cell malignancies. Its unique chemical structure and selective mechanism of action make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine involves several steps, including the formation of imidazo[1,5-a]pyridine core and the introduction of the tert-butylphenyl group. The process has been optimized to produce high yields of pure compound suitable for further research and development.
Aplicaciones Científicas De Investigación
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine has demonstrated potent anti-tumor activity and improved survival rates compared to standard chemotherapy treatments.
Propiedades
Nombre del producto |
3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)14-9-7-13(8-10-14)16-18-12-15-6-4-5-11-19(15)16/h4-12H,1-3H3 |
Clave InChI |
JEPOKBACZCNASS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)


![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)
![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)


![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)
![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)